4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrazole ring imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Nitration and Chlorination: The pyrazole ring is then subjected to nitration and chlorination to introduce the nitro and chloro substituents.
Acylation: The chlorinated and nitrated pyrazole is acylated with propanoyl chloride to form the intermediate compound.
Amidation: The final step involves the amidation reaction with 1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: Formation of 4-amino-3-chloro-1H-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Formation of 1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxylic acid and the corresponding amine.
Scientific Research Applications
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: Exploration of its properties for use in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro substituents on the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitro-1H-pyrazole
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 4-Amino-3-chloro-1H-pyrazole
Uniqueness
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of its substituents and the specific arrangement of functional groups. This uniqueness imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C13H16ClN7O4 |
---|---|
Molecular Weight |
369.76 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-1-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16ClN7O4/c1-3-19-7-9(11(17-19)13(23)15-2)16-10(22)4-5-20-6-8(14)12(18-20)21(24)25/h6-7H,3-5H2,1-2H3,(H,15,23)(H,16,22) |
InChI Key |
SXODJWCMZYRXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.